molecular formula C12H12BrN5O2S2 B2962136 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 476482-18-5

8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Numéro de catalogue: B2962136
Numéro CAS: 476482-18-5
Poids moléculaire: 402.29
Clé InChI: GCCFEKMWKNARSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a high-purity chemical reagent designed for pharmaceutical and life science research applications. As part of the 8-bromoxanthine chemical family, this compound serves as a versatile synthetic intermediate. Its molecular structure, featuring a bromine atom at the 8-position of the purine core and a (4-methylthiazol-2-yl)sulfanyl ethyl side chain, makes it a valuable scaffold for constructing more complex molecules for biological evaluation . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this reagent in various exploratory studies, including but not limited to, the synthesis of potential receptor ligands and enzyme inhibitors. Its structural features are similar to those used in developing pharmacologically active molecules, indicating its potential utility in early-stage drug discovery programs . Key Applications: • Organic Synthesis: A key building block for the preparation of novel purine derivatives. • Pharmaceutical Research: Used as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and for structure-activity relationship (SAR) studies . • Chemical Biology: Serves as a precursor for probes to study enzyme mechanisms and biomolecular interactions. Please handle this material with appropriate care in a controlled laboratory environment. Consult the product's Safety Data Sheet (SDS) before use.

Propriétés

IUPAC Name

8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2S2/c1-6-5-22-12(14-6)21-4-3-18-7-8(15-10(18)13)17(2)11(20)16-9(7)19/h5H,3-4H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFEKMWKNARSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione (CAS Number: 476482-18-5) is a synthetic compound belonging to the purine family. It has gained attention in medicinal chemistry due to its potential biological activities, including interactions with purinergic receptors and modulation of various biochemical pathways. This article delves into the compound's biological activity, examining its mechanisms, research findings, and applications.

The molecular formula of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is C12H12BrN5O2S2C_{12}H_{12}BrN_{5}O_{2}S_{2}, with a molecular weight of approximately 402.29 g/mol. Key physical properties include:

PropertyValue
Density1.9 ± 0.1 g/cm³
LogP3.11
Exact Mass400.961578

This compound features a bromine atom at the 8th position and a thiazole moiety that contributes to its biological activity.

The biological activity of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione primarily involves its interaction with purinergic receptors. The presence of the bromine and methyl groups enhances its binding affinity to these receptors, influencing various cellular processes such as signaling pathways and metabolic reactions.

Interaction with Purinergic Receptors

Purinergic receptors are known to play significant roles in numerous physiological processes including:

  • Cellular signaling : Modulating neurotransmission and muscle contraction.
  • Inflammatory response : Participating in the immune response.

Research indicates that derivatives of purines can exhibit both agonistic and antagonistic properties towards these receptors, impacting their therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains using standard assays such as the microplate Alamar Blue assay (MABA). The results indicated significant inhibitory effects on certain pathogenic bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is attributed to its ability to modulate key signaling pathways involved in tumor growth .

Inhibition of Enzymatic Activity

Inhibitory effects on enzymes such as cyclooxygenase (COX) have been reported, indicating potential anti-inflammatory activity. The selectivity index for COX inhibition suggests that this compound may provide therapeutic benefits in inflammatory diseases while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various purine derivatives included 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of purine derivatives, 8-Bromo-3-methyl-7-[2-(4-methylthiazolylthio)ethyl]purine was shown to induce apoptosis in human cancer cell lines through mitochondrial pathway activation. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Substituent Classification and Molecular Properties

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiazole-thioethyl C₁₄H₁₃BrN₆O₂S 409.26 Thiazole enhances lipophilicity (XLogP ~2.5); potential for π-π stacking .
8-Bromo-7-but-2-ynyl-3-methyl-purine-2,6-dione () Alkynyl C₁₀H₉BrN₄O₂ 297.11 Linear alkynyl group reduces steric bulk; lower molecular weight improves solubility .
8-Bromo-1,3-dimethyl-7-[2-(2-pyrimidinylsulfanyl)ethyl]-purine-2,6-dione () Pyrimidine-thioethyl C₁₄H₁₅BrN₆O₂S 411.28 Pyrimidine increases hydrogen-bond acceptors; may enhance target selectivity .
8-Bromo-7-(3-chlorobenzyl)-3-methyl-purine-2,6-dione () Aryl (chlorobenzyl) C₁₃H₁₀BrClN₄O₂ 352.60 Aromatic group introduces hydrophobicity; chlorine adds electronic effects .
8-Bromo-7-(2-butynyl)-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-purine-2,6-dione () Quinazoline-alkynyl C₂₀H₁₇BrN₆O₂ 453.29 Bulky quinazoline substituent may hinder membrane permeability but improve binding .
8-Bromo-7-[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]-3-methyl-purine-2,6-dione () Dimethylpyrimidine-thioethyl C₁₄H₁₅BrN₆O₂S 411.28 Methyl groups on pyrimidine enhance steric shielding and metabolic stability .

Key Structural and Functional Differences

Electronic Effects: Thiazole (target compound) and thiadiazole () substituents introduce sulfur atoms, which can participate in hydrophobic interactions and moderate hydrogen bonding. Pyrimidine analogs () offer additional nitrogen atoms for polar interactions .

Lipophilicity and Solubility :

  • Alkynyl substituents () reduce molecular weight and increase solubility in organic solvents, whereas bulky quinazoline () or thiazole groups (target compound) elevate lipophilicity, impacting bioavailability .

Biological Activity: Compounds with pyrimidine-thioethyl groups () have shown selectivity in kinase inhibition assays due to their ability to mimic ATP’s purine binding .

Q & A

Q. What are the optimal synthetic conditions for 8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione?

Methodological Answer: The synthesis involves coupling a substituted purine core with a thiazole-containing sidechain. Key parameters include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions (e.g., hydrolysis of the thiazole moiety) .
  • Catalyst selection : Use anhydrous potassium carbonate in dimethylformamide (DMF) to deprotonate the thiol group and facilitate alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) to rule out solvent residues .
  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~260 nm) for structural consistency with purine derivatives .

Advanced Research Questions

Q. How can this compound be utilized in aryl halide informer libraries for reaction screening?

Methodological Answer: As a brominated purine derivative, it serves as a diagnostic substrate in high-throughput reaction screens :

  • Cross-coupling reactions : Test Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination to evaluate catalytic efficiency and functional group tolerance .
  • Data triangulation : Compare yields and selectivity across diverse conditions (e.g., solvent polarity, ligand systems) to identify optimal parameters .

Q. What mechanistic insights can be gained from studying nucleophilic substitutions at the 8-bromo position?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC to distinguish SN1 vs. SN2 pathways (e.g., rate dependence on nucleophile concentration) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to map transition states and steric effects imposed by the 3-methyl and thiazole groups .

Q. How to resolve contradictions in solubility data across different experimental reports?

Methodological Answer:

  • Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to determine Hansen solubility parameters .
  • Salt formation : Explore sodium or potassium salts to enhance aqueous solubility while monitoring stability via pH-adjusted UV-Vis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >150°C) to guide storage protocols .
  • Forced degradation studies : Expose to acidic (0.1M HCl) and basic (0.1M NaOH) conditions, followed by LC-MS to identify degradation byproducts .

Q. How to address discrepancies in NMR spectral assignments for the thiazole and purine moieties?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings, particularly for the ethylthio-thiazole linkage .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to simplify nitrogen-associated peak assignments .

Q. What strategies optimize regioselectivity in derivatization reactions involving the purine core?

Methodological Answer:

  • Protecting group strategies : Temporarily block the 7-position with a tert-butyldimethylsilyl (TBS) group to direct reactivity to the 8-bromo site .
  • Ligand screening : Test phosphine (e.g., XPhos) vs. N-heterocyclic carbene ligands in cross-coupling reactions to modulate selectivity .

Q. How does the thiazole moiety influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric replacement : Synthesize analogs with oxazole or pyridine rings instead of thiazole and compare inhibitory potency (e.g., enzyme assays) .
  • Molecular docking : Map interactions between the thiazole sulfur and target proteins (e.g., kinases) using AutoDock Vina .

Q. What comparative advantages does this compound offer over structurally related purine derivatives?

Methodological Answer:

  • Physicochemical profiling : Measure logP, polar surface area, and solubility to benchmark against analogs (e.g., 8-chloro or 8-iodo derivatives) .
  • Biological half-life : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to evaluate resistance to cytochrome P450 oxidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.